

The Impact of N1-Methylpseudouridine on RNA Secondary Structure: A Technical Guide

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Abstract

The incorporation of N1-methylpseudouridine ($m1\Psi$) into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccines, lauded for its ability to enhance protein expression and reduce innate immune responses.[1][2] A critical, yet less discussed, aspect of this modification is its influence on the secondary structure of RNA. This technical guide provides an in-depth analysis of the structural consequences of $m1\Psi$ incorporation, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated molecular pathways. Understanding these structural impacts is paramount for the rational design of next-generation RNA-based medicines with optimized efficacy and safety profiles.

Introduction: The Structural Significance of N1-Methylpseudouridine

N1-methylpseudouridine is a modified nucleoside, structurally similar to uridine, that is widely used in therapeutic mRNA development.[1] Its inclusion has been shown to increase the stability and translation efficiency of mRNA.[2] The methyl group on the N1 position of the pseudouridine base leads to enhanced base stacking interactions compared to both uridine and its parent modification, pseudouridine (Ψ) .[2] This alteration in base stacking contributes to changes in the thermodynamic stability of RNA duplexes and can modulate the overall



secondary structure of the RNA molecule. These structural changes, in turn, can influence interactions with RNA-binding proteins and the machinery of the innate immune system.

Quantitative Analysis of N1-Methylpseudouridine's Effect on RNA Duplex Stability

The thermodynamic stability of RNA secondary structures is a key determinant of their biological function. The incorporation of $m1\Psi$ can alter the melting temperature (Tm), a measure of duplex stability, in a sequence- and context-dependent manner.[3]

Below is a summary of reported melting temperatures for various RNA duplexes containing uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine ($m1\Psi$).

Duplex Sequence (5'-3')Modification Site (X)	Modification	Melting Temperature (Tm) in °C	Change in Tm (ΔTm) relative to Uridine (°C)
GCGXGCCGCAGC	U	22.5	-
GCGXGCCGCAGC	Ψ	24.0	+1.5
GCGXGCCGCAGC	m1Ψ	22.5	0
GCAXGCGUAC	U	Not Determined	-
GCAXGCGUAC	Ψ	Not Determined	-
GCAXGCGUAC	m1Ψ	Not Determined	-
GCUXGCCGAGCG	U	23.0	-
GCUXGCCGAGCG	Ψ	27.0	+4.0
GCUXGCCGAGCG	m1Ψ	23.0	0

Data extracted from studies on short RNA duplexes. The precise Tm values can vary based on experimental conditions such as salt concentration.[3]



Experimental Protocols for Characterizing RNA Secondary Structure

Several experimental techniques can be employed to elucidate the structural impact of $m1\Psi$ on RNA. Two key methods are UV thermal denaturation for assessing duplex stability and SHAPE-Seq for high-resolution secondary structure mapping.

UV Thermal Denaturation of m1Ψ-Modified RNA Oligonucleotides

This protocol is used to determine the melting temperature (Tm) of short RNA duplexes.

Methodology:

- Oligonucleotide Synthesis and Purification: Synthesize the desired RNA oligonucleotides, with and without m1Ψ modification, using standard solid-phase synthesis protocols.[4] Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
- Duplex Annealing: Resuspend the purified single-stranded RNA oligonucleotides in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Mix equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing of the duplexes.
- UV Spectrophotometry: Transfer the annealed RNA duplex solution to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.
- Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).
- Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[5]



SHAPE-Seq Analysis of m1Ψ-Modified RNA

Selective 2'-hydroxyl acylation analyzed by primer extension followed by sequencing (SHAPE-Seq) is a powerful technique for probing RNA secondary structure at single-nucleotide resolution.[6]

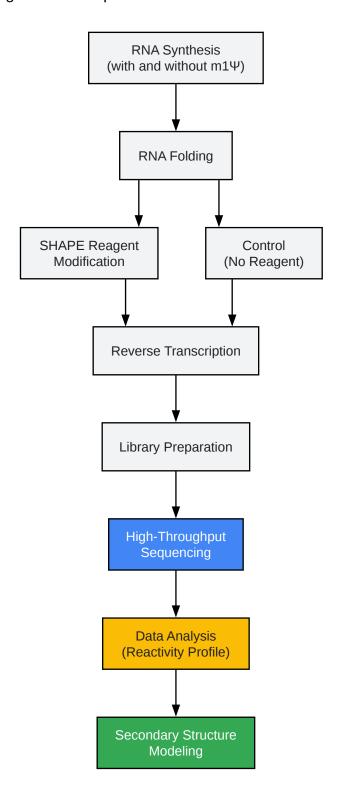
Methodology:

- RNA Synthesis and Folding: Synthesize the m1Ψ-modified RNA of interest. The RNA is then folded into its native conformation under specific buffer conditions (e.g., physiological salt concentrations and temperature).
- SHAPE Reagent Modification: Treat the folded RNA with a SHAPE reagent, such as 1-methyl-7-nitroisatoic anhydride (1M7).[7] The reagent acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides, while constrained (base-paired) nucleotides react much more slowly. A no-reagent control is also prepared.
- Reverse Transcription: Perform reverse transcription on both the modified and control RNA samples. The SHAPE adducts on the RNA template cause the reverse transcriptase to stall, generating a population of cDNAs whose lengths correspond to the positions of the modifications.
- Library Preparation and Sequencing: Ligate sequencing adapters to the cDNA fragments and perform high-throughput sequencing to determine the positions and frequencies of the reverse transcription stops.
- Data Analysis and Structure Modeling: The sequencing data is processed to calculate a
 "reactivity" profile for each nucleotide. This reactivity data is then used as a pseudo-energy
 constraint to guide computational RNA secondary structure prediction algorithms, resulting in
 a more accurate structural model.[8]

Visualizing Workflows and Pathways Experimental Workflow for RNA Secondary Structure Analysis



The following diagram illustrates the general workflow for analyzing the secondary structure of m1Ψ-modified RNA using SHAPE-Seq.



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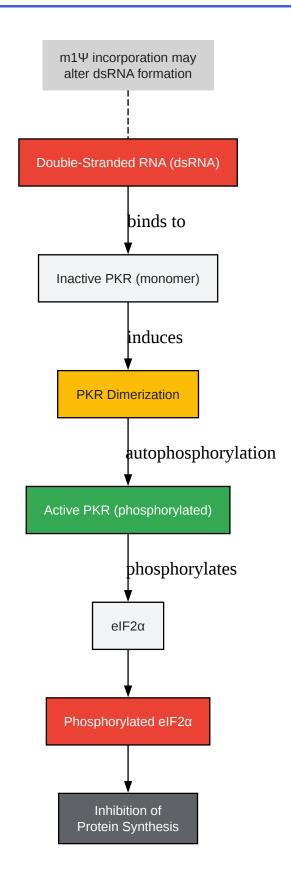


SHAPE-Seq experimental workflow.

Signaling Pathway: PKR Activation by dsRNA

The innate immune system can recognize double-stranded RNA (dsRNA) as a pathogen-associated molecular pattern, leading to the activation of protein kinase R (PKR).[9] The incorporation of $m1\Psi$ can alter RNA secondary structure, potentially affecting the formation of dsRNA regions and thereby modulating PKR activation.





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PKR activation by dsRNA.



Conclusion

The incorporation of N1-methylpseudouridine into RNA has a demonstrable impact on its secondary structure, primarily through the enhancement of base stacking interactions. This structural modulation is context-dependent and can be quantitatively assessed using techniques such as UV thermal denaturation and SHAPE-Seq. The resulting alterations in RNA structure can influence downstream biological processes, including the activation of innate immune sensors like PKR. A thorough understanding and characterization of these structural effects are crucial for the continued development of safe and effective RNA-based therapeutics and vaccines. By providing detailed methodologies and clear visualizations of the relevant pathways, this guide serves as a valuable resource for researchers in this dynamic field.

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